6-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a complex hybrid structure combining a tricyclic core (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one) with a piperazine sulfonyl group substituted by a 4-methoxyphenyl acetyl moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution at the piperazine ring and sulfonylation, as inferred from analogous piperazine derivatives described in the literature .
Properties
IUPAC Name |
6-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-32-20-5-2-17(3-6-20)14-23(29)25-10-12-26(13-11-25)33(30,31)21-15-18-4-7-22(28)27-9-8-19(16-21)24(18)27/h2-3,5-6,15-16H,4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTLACIVGXAJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety, which is often associated with various pharmacological activities, and a sulfonyl group that may enhance its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interaction with specific molecular targets involved in disease processes.
1. Anticancer Activity
Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. The compound's unique structure allows it to interact with molecular targets such as the epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K) pathway, both crucial in cancer progression.
2. Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. The presence of the piperazine ring is known to enhance membrane permeability, potentially leading to increased efficacy against bacterial strains.
3. Neuropharmacological Effects
The piperazine component also implicates potential neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been documented to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to our target compound:
- Case Study 1: A study on a related piperazine derivative demonstrated significant inhibition of tumor growth in xenograft models by targeting the EGFR pathway .
- Case Study 2: Another investigation into sulfonamide derivatives showed promising results against Gram-positive bacteria, suggesting that modifications to the sulfonyl group could enhance antimicrobial efficacy .
Research Findings
Recent research has focused on synthesizing and characterizing similar compounds to evaluate their biological activities more comprehensively:
- A series of experiments indicated that modifications in the acetyl and sulfonyl groups could lead to enhanced binding affinity to target proteins involved in cancer cell signaling pathways.
- In vitro assays demonstrated a dose-dependent response in cancer cell lines treated with compounds similar to our target molecule, indicating potential for further development as an anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound’s tricyclic core distinguishes it from spirocyclic or simpler piperazine derivatives .
- Substituents on the piperazine ring (e.g., 4-methoxyphenyl acetyl vs. 2-methoxyphenyl or dimethoxybenzoyl) significantly influence electronic properties and target selectivity .
- The sulfonyl linker in the target compound may enhance metabolic stability compared to alkyl-linked analogues .
Pharmacological and Functional Comparisons
Receptor Affinity
Compounds with 4-arylpiperazine moieties, such as the target compound and those in and , often exhibit affinity for serotonin receptors. For example, the 2-methoxyphenyl derivative in demonstrated measurable 5-HT receptor binding, suggesting that the target compound’s 4-methoxyphenyl group may modulate similar activity . However, substituent position (para vs. ortho methoxy) can drastically alter receptor subtype selectivity .
Enzyme Inhibition Potential
Similarity indexing using Tanimoto coefficients (as in ) could predict HDAC inhibition for the target compound, given structural parallels to aglaithioduline (~70% similarity to SAHA, an HDAC inhibitor) . Computational metrics like Tanimoto and Dice indices () further support the hypothesis that piperazine-containing tricyclics may share bioactivity with established epigenetic modulators .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
